

how to account for ML364's low aqueous solubility

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Compound of Interest

Compound Name: ML364

Cat. No.: B15606998

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ML364 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of **ML364**, with a specific focus on addressing its low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is **ML364** and what is its primary mechanism of action?

A1: **ML364** is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 2 (USP2) and also exhibits inhibitory activity against USP8.^{[1][2]} Its primary mechanism of action involves preventing the deubiquitination of key cellular proteins, leading to their degradation. Notably, **ML364** promotes the degradation of Cyclin D1 and Survivin, which are critical regulators of cell cycle progression and apoptosis, respectively.^{[1][3][4]} This leads to cell cycle arrest, primarily at the G0/G1 phase, and induction of apoptosis in cancer cells.^{[1][4][5]}

Q2: Why is **ML364**'s low aqueous solubility a concern for my experiments?

A2: The low aqueous solubility of **ML364** can lead to several experimental challenges. When a concentrated stock solution of **ML364** in an organic solvent (like DMSO) is diluted into an aqueous buffer or cell culture medium, the compound may precipitate out of solution. This can result in an inaccurate final concentration of the active compound, leading to variability and

non-reproducible experimental results. For in vivo studies, poor solubility can affect drug formulation, bioavailability, and subsequent efficacy.

Q3: What is the recommended solvent for preparing a stock solution of **ML364**?

A3: The recommended solvent for preparing a stock solution of **ML364** is dimethyl sulfoxide (DMSO).^[5] It is advisable to use fresh, anhydrous DMSO to ensure optimal solubility. To aid dissolution, gentle warming and sonication can be employed.

Q4: What is the maximum recommended final concentration of DMSO in my cell-based assays?

A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general guideline is to not exceed a final DMSO concentration of 0.5%.^[6] However, the tolerance to DMSO can be cell-line specific. It is best practice to include a vehicle control (medium with the same final concentration of DMSO as the experimental wells) in your experiments to account for any potential effects of the solvent on cell viability and function.^[7]

Troubleshooting Guide: Addressing ML364 Precipitation

Issue: My **ML364** solution precipitates when I dilute my DMSO stock into my aqueous experimental buffer or cell culture medium.

Potential Cause	Troubleshooting Steps
Poor initial dissolution of stock solution	<ul style="list-style-type: none">- Ensure your ML364 is fully dissolved in 100% DMSO before further dilution.- Use fresh, high-purity, anhydrous DMSO.- Briefly sonicate the stock solution to break up any small, undissolved particles.
Supersaturation upon dilution	<ul style="list-style-type: none">- Perform serial dilutions. Instead of a single large dilution, dilute the DMSO stock in steps with your aqueous buffer.- While diluting, vortex or stir the aqueous solution to ensure rapid and even mixing.- Warm the aqueous buffer to 37°C before adding the ML364 stock solution.
Exceeding the solubility limit in the final medium	<ul style="list-style-type: none">- Lower the final concentration of ML364 in your experiment if possible.- Consider modifying your buffer composition. ML364 has shown higher solubility in specific assay buffers compared to standard PBS.^[1]- For in vitro assays, the presence of serum in the cell culture medium can sometimes help to stabilize poorly soluble compounds.
Compound instability over time	<ul style="list-style-type: none">- Prepare fresh working solutions of ML364 for each experiment.- Avoid repeated freeze-thaw cycles of the DMSO stock solution by storing it in small aliquots.

Experimental Protocols

In Vitro Assay: Preparation of ML364 Working Solutions for Cell Culture

This protocol provides a step-by-step guide for preparing working solutions of **ML364** for treating cells in culture, minimizing the risk of precipitation.

Materials:

- **ML364** powder
- Anhydrous, sterile DMSO
- Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium
- Complete cell culture medium (containing serum, if used for your cell line)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Protocol:

- Prepare a 10 mM Stock Solution in DMSO:
 - Calculate the amount of **ML364** powder needed to make a 10 mM stock solution (Molecular Weight of **ML364** is approximately 517.54 g/mol).
 - Add the appropriate volume of anhydrous DMSO to the **ML364** powder.
 - Vortex thoroughly until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes.
 - Visually inspect the solution to ensure there are no visible particles.
 - Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
- Prepare an Intermediate Dilution:
 - Warm your sterile PBS or serum-free medium to 37°C.
 - Perform an intermediate dilution of your 10 mM stock solution. For example, to make a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in the pre-warmed PBS or serum-free medium.

- Vortex immediately and vigorously during the addition to prevent precipitation.
- Prepare the Final Working Solution:
 - Add the required volume of the intermediate dilution to your complete cell culture medium to achieve the desired final concentration of **ML364**.
 - For example, to achieve a final concentration of 10 μ M in your cell culture well, you would add 1/100th of the final volume from a 1 mM intermediate stock.
 - Ensure the final DMSO concentration remains below 0.5%.
 - Mix the final working solution thoroughly before adding it to your cells.
- Vehicle Control:
 - Prepare a vehicle control by performing the same dilutions with DMSO that does not contain **ML364**. This will be added to your control cells.

In Vivo Formulation of ML364

For animal studies, a common formulation for poorly soluble compounds is a suspension in a vehicle that can be safely administered.

Vehicle: 10% DMSO in Corn Oil^[5]

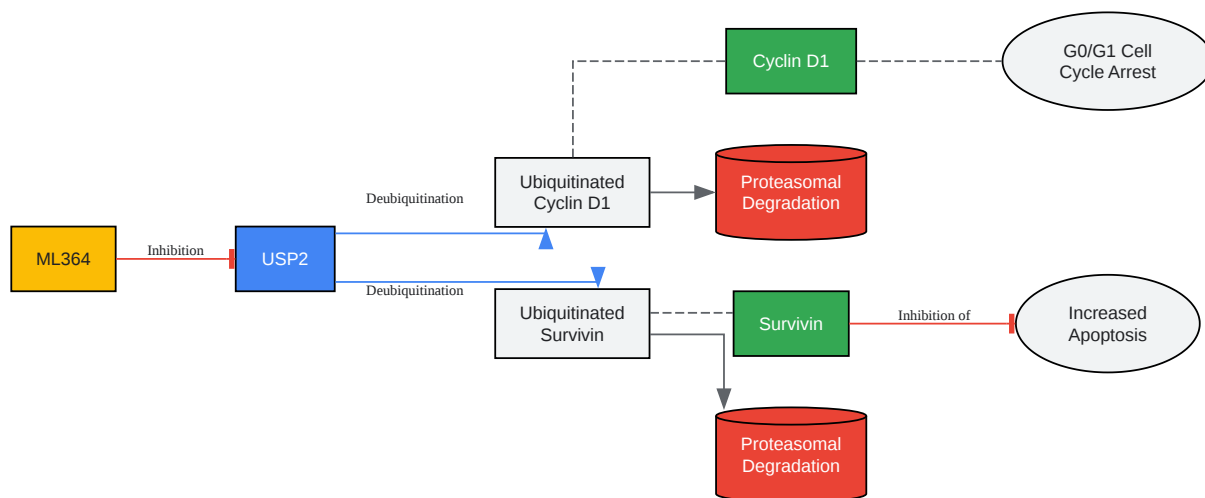
Protocol:

- Prepare a concentrated stock of **ML364** in DMSO (e.g., 25 mg/mL).
- In a sterile tube, add the required volume of the **ML364** DMSO stock.
- Add the corresponding volume of corn oil to achieve a final DMSO concentration of 10%.
- Vortex the mixture vigorously to create a uniform suspension.
- This formulation should be prepared fresh before each administration.

Quantitative Data Summary

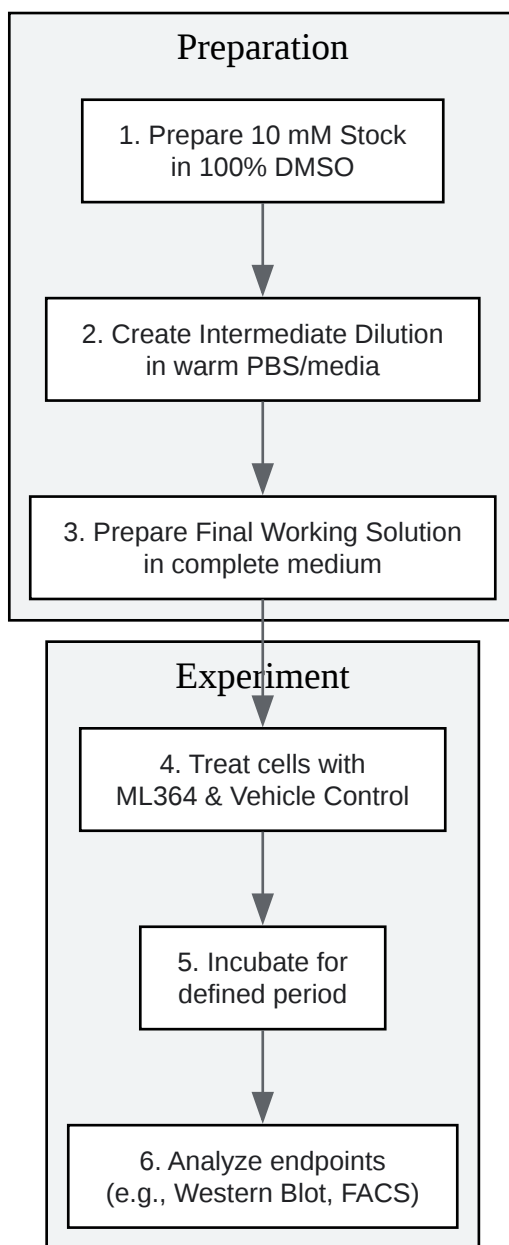
Parameter	Value	Buffer/Solvent	Reference
IC ₅₀ (USP2)	1.1 µM	Biochemical Assay Buffer	[1][4]
IC ₅₀ (USP8)	0.95 µM	Biochemical Assay Buffer	[1]
Aqueous Solubility	< 2 µM	PBS, pH 7.4	[1]
Assay Buffer Solubility	28.9 µM	20 mM Tris, pH 8, 2 mM β-mercaptoethanol, 0.05% CHAPS	[1]
In Vivo Formulation Solubility	≥ 2.5 mg/mL (4.83 mM)	10% DMSO, 90% Corn Oil	[5]
Stock Solution (DMSO)	50-100 mg/mL	DMSO	[5]

Signaling Pathway and Experimental Workflow Diagrams



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Caption: **ML364** inhibits USP2, leading to increased degradation of Cyclin D1 and Survivin.



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Caption: Workflow for preparing and using **ML364** in cell-based assays.

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